molecular formula C9H8F3N3 B12981532 (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B12981532
M. Wt: 215.17 g/mol
InChI Key: AKOSBARWDQSKAR-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to scale up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its trifluoromethyl group enhances its metabolic stability, making it a candidate for developing bioactive molecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating specific biological pathways, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate specific pathways effectively. This compound can inhibit or activate certain enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)pyridin-3-yl)methanamine
  • (4-(Trifluoromethyl)pyridin-2-yl)methanamine
  • (3-(Trifluoromethyl)pyridin-4-yl)methanamine

Uniqueness

Compared to similar compounds, (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine stands out due to its unique pyrrolo[2,3-b]pyridine ring system. This structure imparts distinct chemical and biological properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-14-8-7(6)5(3-13)4-15-8/h1-2,4H,3,13H2,(H,14,15)

InChI Key

AKOSBARWDQSKAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)CN

Origin of Product

United States

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